molecular formula C17H16N2O B7499501 4-cyano-N-(2,4,6-trimethylphenyl)benzamide

4-cyano-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B7499501
M. Wt: 264.32 g/mol
InChI Key: IWEVYJQMLRVXBV-UHFFFAOYSA-N
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Description

4-cyano-N-(2,4,6-trimethylphenyl)benzamide is a chemical compound that belongs to the class of amide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its synthesis method is relatively simple.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in disease progression. For example, in cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell proliferation. In inflammation, it inhibits the production of pro-inflammatory cytokines by blocking the NF-kB pathway. In diabetes, it inhibits the activity of alpha-glucosidase, which is involved in the breakdown of complex carbohydrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dose-dependent. At low doses, it has been shown to have antioxidant properties by scavenging free radicals. At higher doses, it has been shown to induce apoptosis in cancer cells and inhibit the activity of various enzymes involved in disease progression. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide is its relatively simple synthesis method. It is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide. One direction is to further investigate its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on developing more soluble derivatives of the compound to make it easier to work with in aqueous solutions. Finally, future studies could investigate the potential for the compound to be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific studies. Its relatively simple synthesis method and potential applications in medicinal chemistry make it an attractive compound for further study. While its mechanism of action is not fully understood, it has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. Future studies could focus on further investigating its mechanism of action, potential applications in other diseases, and developing more soluble derivatives of the compound.

Synthesis Methods

The synthesis of 4-cyano-N-(2,4,6-trimethylphenyl)benzamide involves the reaction between 4-cyanobenzoic acid and 2,4,6-trimethylaniline in the presence of a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide or dimethylacetamide. The product is obtained by the precipitation of the crude product with a suitable solvent and subsequent purification through recrystallization.

Scientific Research Applications

4-cyano-N-(2,4,6-trimethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown potential in the treatment of diabetes by inhibiting the activity of alpha-glucosidase.

Properties

IUPAC Name

4-cyano-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-8-12(2)16(13(3)9-11)19-17(20)15-6-4-14(10-18)5-7-15/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEVYJQMLRVXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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